molecular formula C29H31FN4O4S B2449790 6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide CAS No. 899906-85-5

6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide

Cat. No. B2449790
CAS RN: 899906-85-5
M. Wt: 550.65
InChI Key: DVLLZLBXWCIHBC-UHFFFAOYSA-N
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Description

6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C29H31FN4O4S and its molecular weight is 550.65. The purity is usually 95%.
BenchChem offers high-quality 6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Heterocyclic compounds, particularly those involving thiophene and pyrimidine rings, are of significant interest in organic chemistry due to their wide range of biological activities and applications in materials science. Studies have explored the synthesis of various thiophene derivatives, investigating their properties and potential applications. For instance, research on bicyclic thiophene derivatives revealed insights into nuclear magnetic resonance (NMR) characteristics, showcasing their utility in understanding molecular structures and interactions (Hirohashi, Inaba, & Yamamoto, 1976). Another study focused on the synthesis and characterization of N,N'-disubstituted derivatives of pyromellitic diimide, highlighting their thermal and electronic properties relevant for material science applications (Komissarova et al., 2020).

Nonlinear Optical Materials

The design and synthesis of heterocyclic compounds, including those with thiophene and pyrimidine motifs, have implications for nonlinear optics (NLO). Such materials are critical for photonic applications due to their ability to alter light properties in unique ways. A study on thiopyrimidine derivatives, for instance, delved into their structural parameters, electronic, and NLO properties, demonstrating the potential of these compounds in optoelectronic devices (Hussain et al., 2020).

Pharmacological Research

Thiophene and pyrimidine derivatives have been extensively studied for their pharmacological properties. Research into new syntheses of nicotinic acid and thienopyridine derivatives, for example, contributes to the development of novel drugs with potential anti-inflammatory and analgesic activities (Abdel-Khalik et al., 2004). Similarly, the exploration of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents highlights the medicinal chemistry applications of these compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

properties

IUPAC Name

6-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN4O4S/c1-19-7-12-23(16-20(19)2)32-26(36)18-34-24-13-15-39-27(24)28(37)33(29(34)38)14-5-3-4-6-25(35)31-17-21-8-10-22(30)11-9-21/h7-13,15-16,24,27H,3-6,14,17-18H2,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFAIPPEKCYMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide

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